

Propargyl-PEG3-OCH2-Boc molecular weight and formula

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Compound of Interest

Compound Name: Propargyl-PEG3-OCH2-Boc

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In-Depth Technical Guide: Propargyl-PEG3-OCH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **Propargyl-PEG3-OCH2-Boc**, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Information

Propargyl-PEG3-OCH2-Boc is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides optimal length and flexibility for its applications.

Chemical Structure and Properties

Molecular Formula: C₁₅H₂₆O₆[1]

Molecular Weight: 302.36 g/mol [1]

The structure consists of a propargyl group for click chemistry, a triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected acetal, which upon deprotection reveals a reactive aldehyde or can be further modified.



Below is a summary of its key physicochemical and computational properties.

Property	Value	Reference
Molecular Formula	C15H26O6	[1]
Molecular Weight	302.36 g/mol	[1]
CAS Number	888010-02-4	[1]
Purity	≥98%	[1]
Topological Polar Surface Area (TPSA)	63.22 Ų	[1]
logP	1.0277	[1]
Hydrogen Bond Acceptors	6	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	12	[1]
SMILES	C#CCOCCOCCOCC(OC(C)(C)C)=O	[1]

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker is a critical component of a PROTAC, connecting the E3 ligase ligand and the target protein ligand. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex.[3]

Propargyl-PEG3-OCH2-Boc serves as a versatile building block for PROTAC synthesis. The propargyl group allows for the facile and efficient conjugation to an azide-functionalized ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2] The Bocprotected end can be deprotected to reveal a handle for conjugation to the other ligand, typically through amide bond formation or other chemistries.

Caption: Mechanism of PROTAC-mediated protein degradation.



Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using a propargyl-PEG linker like **Propargyl-PEG3-OCH2-Boc**. This involves the initial deprotection and amide coupling of the linker to one ligand, followed by a CuAAC click reaction to attach the second, azide-modified ligand.

Step 1: Boc Deprotection and Amide Coupling

- Boc Deprotection: Dissolve Propargyl-PEG3-OCH2-Boc in a suitable solvent such as
 dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room
 temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid
 chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent and TFA
 under reduced pressure to yield the deprotected amine intermediate.
- Amide Coupling: Dissolve the amine-containing ligand (1.0 equivalent) and the deprotected propargyl-PEG linker (1.1 equivalents) in an anhydrous solvent like dimethylformamide (DMF).
- Add coupling reagents such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
- Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting propargyl-functionalized ligand by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

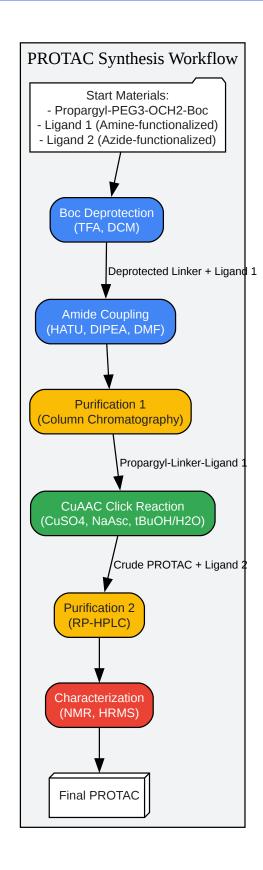
Foundational & Exploratory





- Reaction Setup: Dissolve the propargyl-functionalized ligand from Step 1 (1.0 equivalent) and the azide-containing ligand (1.0-1.2 equivalents) in a suitable solvent system, such as a mixture of tert-butanol and water.
- Catalyst Addition: To the solution, add copper(II) sulfate (CuSO₄) (0.1-0.2 equivalents) followed by sodium ascorbate (0.2-0.4 equivalents) to reduce Cu(II) to the active Cu(I) species in situ.
- Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.
- Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
- Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. The crude product is then purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final PROTAC.
- Characterization: Confirm the structure and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).





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Caption: General workflow for PROTAC synthesis.



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